N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]-9-methyl-9H-purin-6-amine
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Overview
Description
N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]-9-methyl-9H-purin-6-amine is a complex organic compound that features a unique combination of furan, thiophene, and purine moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]-9-methyl-9H-purin-6-amine typically involves multi-step organic reactions. One common approach is the condensation of furan and thiophene derivatives with purine precursors under controlled conditions. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process is optimized for efficiency, cost-effectiveness, and environmental sustainability. Key steps include the purification of intermediates and the final product using techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]-9-methyl-9H-purin-6-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Halogenating agents, nucleophiles, and electrophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.
Scientific Research Applications
N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]-9-methyl-9H-purin-6-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes.
Mechanism of Action
The mechanism of action of N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]-9-methyl-9H-purin-6-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Furan Derivatives: Compounds containing the furan ring, such as furfural and furan-2-carboxylic acid.
Thiophene Derivatives: Compounds with the thiophene ring, such as thiophene-2-carboxylic acid and 2,5-dimethylthiophene.
Purine Derivatives: Compounds with the purine structure, such as adenine and guanine.
Uniqueness
N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]-9-methyl-9H-purin-6-amine is unique due to its combination of furan, thiophene, and purine moieties. This structural diversity imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
N-[2-(furan-2-yl)-2-thiophen-3-ylethyl]-9-methylpurin-6-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N5OS/c1-21-10-20-14-15(18-9-19-16(14)21)17-7-12(11-4-6-23-8-11)13-3-2-5-22-13/h2-6,8-10,12H,7H2,1H3,(H,17,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JLLLWIDPAJIGNF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NC2=C(N=CN=C21)NCC(C3=CSC=C3)C4=CC=CO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N5OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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